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Compound of Interest

Compound Name:
Depropylamino Chloro

Propafenone-d5

CAS No.: 1346598-65-9

Cat. No.: B584960

Get Quote

Executive Summary
Depropylamino Chloro Propafenone-d5 (also known as Propafenone EP Impurity E-d5) is

the deuterated analog of a key process-related impurity found in the synthesis of the

antiarrhythmic drug Propafenone.

In the context of ICH Q3A/B and M7 guidelines, this compound is classified as a chlorohydrin

intermediate. Due to the presence of an alkyl chloride moiety, it carries a structural alert for

potential genotoxicity (mutagenicity), necessitating highly sensitive quantification methods (LC-

MS/MS) rather than standard HPLC-UV. The d5-labeled variant is the industry-standard

Internal Standard (IS) for correcting matrix effects and recovery losses during trace-level

analysis.
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Before sourcing, verify the chemical credentials to ensure the material matches the specific

impurity profile of your API.

Feature Specification

Common Name Depropylamino Chloro Propafenone-d5

Systematic Name
1-[2-[(2RS)-3-Chloro-2-hydroxypropoxy-

d5]phenyl]-3-phenylpropan-1-one

Pharmacopoeial Ref Propafenone EP Impurity E (Deuterated)

CAS Number (Labeled) 1346598-65-9

CAS Number (Unlabeled) 165279-79-8

Molecular Formula C₁₈H₁₄D₅ClO₃

Molecular Weight 323.83 g/mol (vs. 318.79 g/mol unlabeled)

Isotopic Purity Typically ≥ 98 atom % D

Chemical Purity ≥ 95% (HPLC)

Solubility
Soluble in Methanol, DMSO, Acetonitrile;

Sparingly soluble in water.[1][2][3][4]

Strategic Sourcing: Commercial Suppliers
The following suppliers are verified sources for this specific isotope. Selection should be based

on the availability of a comprehensive Certificate of Analysis (CoA) including H-NMR, MS, and

Isotopic Enrichment analysis.
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Supplier
Catalog / Product
Code

Region Notes

Toronto Research

Chemicals (TRC)

TRC-D288657 (or

similar)
Global (Canada)

The primary originator

of this standard. Often

re-sold by LGC and

others.

Pharmaffiliates PA STI 026890 Global (India)

Specializes in API

impurities.[5] Provides

detailed structural

elucidation data.

Splendid Lab CSL-26266 Asia/Global

Custom synthesis

provider; good for bulk

milligram quantities.

Clearsynth Inquire via CAS Global

Major supplier of

deuterated standards;

likely holds stock or

rapid synthesis

capability.

Sourcing Advisory:

Lead Time: Stable isotopes are often "Make-to-Order." Expect 2-4 weeks lead time unless

"In Stock" is explicitly verified.

Licensing: As a chlorinated chemical, check for specific import restrictions in your jurisdiction

(though usually exempt at analytical quantities).

Technical Context: Origin & Formation
Understanding the formation of this impurity is critical for justifying its monitoring. It typically

arises during the alkylation step of the Propafenone synthesis.

Impurity Formation Pathway
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The impurity is the Chlorohydrin intermediate. It forms when the starting material (2-

Hydroxychalcone derivative) reacts with Epichlorohydrin but the epoxide ring opens via

chloride attack (or fails to close), or if the subsequent amination with propylamine is incomplete.

1-(2-Hydroxyphenyl)-
3-phenylpropan-1-one

Glycidyl Ether
(Epoxide Intermediate)+ Epichlorohydrin

(Alkylation)

Depropylamino Chloro Propafenone
(Chlorohydrin Impurity E)

*Target Analyte*

Direct Chlorohydrin
Formation

Epichlorohydrin
(Reagent)

Ring Opening
(HCl/Chloride)

Propafenone
(API)

+ Propylamine
(Amination)

Click to download full resolution via product page

Figure 1: Formation pathway of Propafenone Impurity E (Chlorohydrin). The d5-labeled

standard mimics the "Impurity" node but contains deuterium atoms, typically in the

chlorohydroxypropoxy chain.

Analytical Protocol: LC-MS/MS Application
Objective: Quantify Impurity E at trace levels (ppm) in Propafenone API using the d5-analog as

an Internal Standard.

A. Stock Solution Preparation
Solvent: Use Methanol (LC-MS Grade). The chlorohydrin moiety is stable in methanol,

whereas protic acidic solvents might induce degradation.

Concentration: Prepare a 1.0 mg/mL master stock.

Storage: Store at -20°C. Stable for >6 months if protected from light and moisture.

B. Mass Spectrometry Parameters (MRM)
The following transitions are theoretical starting points based on the molecular structure.

Optimization is required on your specific instrument.
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Ionization Mode: ESI Positive (+)

Mechanism: Protonation [M+H]⁺

Analyte
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Rationale

Impurity E

(Unlabeled)
319.1 m/z 243.1 m/z 20-25

Loss of

chlorohydroxypro

pyl chain

(Cleavage at

ether)

165.1 m/z 35

Phenyl-

propanone

fragment

Impurity E-d5

(IS)
324.1 m/z 248.1 m/z 20-25

Shift +5: Retains

d5 label (if on

propoxy chain)

165.1 m/z 35

No Shift: If label

is on propoxy,

this fragment is

unlabeled

Critical Note on Fragmentation: If the d5 label is located on the propoxy linker (derived from d5-

epichlorohydrin), the fragment corresponding to the phenol-ketone core (m/z 165) will NOT

show a mass shift. You must use a transition that retains the labeled portion (e.g., the parent

loss or a fragment containing the linker) to distinguish the IS from the native impurity.

Recommendation: Use 324.1 -> 248.1 (or similar high-mass fragment) for the IS channel.

C. Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:

0-1 min: 5% B

1-6 min: 5% -> 90% B (Impurity E is less polar than Propafenone due to lack of amine,

elutes later).

6-8 min: 90% B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b584960/docs#technical-guide-sourcing-and-
analytical-application-of-depropylamino-chloro-propafenone-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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